molecular formula C17H13F3N4O3 B2630810 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide CAS No. 2034325-85-2

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide

Cat. No.: B2630810
CAS No.: 2034325-85-2
M. Wt: 378.311
InChI Key: DUNMWQHFCNZLJR-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,2,3]triazin-4-one core linked via an ethyl group to a 2-(trifluoromethoxy)benzamide moiety. The compound was investigated for schizophrenia but discontinued in 2023, suggesting limitations in efficacy or safety .

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3/c18-17(19,20)27-14-8-4-2-6-12(14)15(25)21-9-10-24-16(26)11-5-1-3-7-13(11)22-23-24/h1-8H,9-10H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNMWQHFCNZLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the triazinone intermediate, which is then coupled with the benzamide derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction. The final product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethoxy and triazinone groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its specific molecular interactions are beneficial.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The triazinone moiety can interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. These interactions can influence various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

TAK-041 (NBI-1065846)
  • Structure : (S)-2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide .
  • Key Differences : Acetamide group instead of benzamide; chiral ethyl linker.
  • Pharmacology : Potent GPR139 agonist with high central nervous system (CNS) selectivity. Demonstrated efficacy in preclinical models of schizophrenia but remains under investigation .
  • Synthesis : Derived from 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid coupled with amines under activation .
N-Alkyl/Phenyl-4-(4-Oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n)
  • Structure : Butanamide chain replaces ethyl linker; variable alkyl/phenyl substituents .
  • Key Differences : Longer aliphatic chain may alter solubility and metabolic stability.
  • Synthesis : Uses isatin oxidation to isatoic anhydride, followed by diazotization and coupling with amines .
2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamides (20a–l)
  • Structure: Pyrrolotriazinone core instead of benzotriazinone .
  • Key Differences : Smaller heterocycle may reduce steric hindrance, enhancing receptor binding.
  • Application : Explored as GPR139 agonists with improved pharmacokinetic profiles .

Benzamide Derivatives with Related Moieties

Quinazolinone-Benzamide Derivatives (3e–3m)
  • Structure : Quinazolin-2,4-dione core linked to benzamide .
  • Key Differences: Quinazolinone replaces triazinone; halogen/fluoro substitutions (e.g., 3k: 6-fluoro group).
  • Properties : High melting points (207–288°C) and distinct spectral profiles (e.g., IR νC=O at ~1680 cm⁻¹) .
Sigma Receptor-Binding Benzamides (e.g., [125I]PIMBA)
  • Structure : Iodinated benzamides with piperidinylethyl groups .
  • Key Differences : Radiolabeled for imaging; targets sigma receptors in prostate cancer.
  • Pharmacology: High tumor uptake in xenograft models (Bmax = 1930 fmol/mg protein) .

Structural and Pharmacological Data Comparison

Compound Core Structure Substituents Biological Target Key Findings
Target Compound Benzotriazinone 2-(Trifluoromethoxy)benzamide Unknown (Discontinued) Discontinued in 2023 for schizophrenia
TAK-041 Benzotriazinone Acetamide, chiral ethyl linker GPR139 Preclinical efficacy in schizophrenia models
14a–14n (Butanamides) Benzotriazinone Variable alkyl/phenyl groups Not specified Synthesized via isatin-derived intermediates
Quinazolinones (3e–3m) Quinazolinone Halogen/fluoro substituents Not specified High thermal stability (melting points >200°C)
[125I]PIMBA Benzamide Iodinated, piperidinylethyl Sigma receptors High affinity (Kd = 5.80 nM) for prostate cancer imaging

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzamides and incorporates a trifluoromethoxy group, which is known to influence biological activity.

Molecular Structure

The molecular formula of this compound is C18H16F3N3OC_{18}H_{16}F_3N_3O, and its structure can be represented as follows:

N 2 4 oxobenzo d 1 2 3 triazin 3 4H yl ethyl 2 trifluoromethoxy benzamide\text{N 2 4 oxobenzo d 1 2 3 triazin 3 4H yl ethyl 2 trifluoromethoxy benzamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Research indicates that compounds containing the oxobenzo[d][1,2,3]triazin moiety exhibit significant enzyme inhibition properties and may act as potential anticancer agents.

Enzyme Inhibition

Data from binding studies show that this compound has a notable affinity for certain enzymes. For instance, it has been reported to inhibit specific kinases involved in cancer cell proliferation. The inhibition constants (Ki values) and effective concentrations (EC50 values) are critical for understanding its potency:

Target Ki (nM) EC50 (nM) Assay Type
GPR13911922Membrane-based assay
Various KinasesVariesVariesIn vitro enzyme inhibition assays

Case Studies and Research Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxobenzo[d][1,2,3]triazin exhibited selective cytotoxicity against various cancer cell lines. The compound showed significant reduction in cell viability at concentrations above 10 µM.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related compounds in models of neurodegeneration. The mechanism was linked to the modulation of oxidative stress pathways.
  • Inflammation Modulation : Research indicated that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines in cellular models.

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